molecular formula C10H22N2 B3166312 1,2-Cyclohexanediamine, N1,N1-diethyl- CAS No. 91015-20-2

1,2-Cyclohexanediamine, N1,N1-diethyl-

Cat. No.: B3166312
CAS No.: 91015-20-2
M. Wt: 170.3 g/mol
InChI Key: VTVCXLUDVDCEBU-UHFFFAOYSA-N
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Description

1,2-Cyclohexanediamine, N1,N1-diethyl- is a chemical compound that has garnered attention in various fields of research due to its unique properties and diverse applications. This compound is characterized by the presence of a cyclohexane ring with two amine groups at the 1 and 2 positions, and diethyl groups attached to the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Cyclohexanediamine, N1,N1-diethyl- typically involves the reaction of 1,2-Cyclohexanediamine with diethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of 1,2-Cyclohexanediamine, N1,N1-diethyl- may involve more advanced techniques such as continuous flow reactors and automated systems to optimize the reaction conditions and scale up the production. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclohexanediamine, N1,N1-diethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted cyclohexanediamine derivatives.

Scientific Research Applications

1,2-Cyclohexanediamine, N1,N1-diethyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 1,2-Cyclohexanediamine, N1,N1-diethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing the reactivity and selectivity of chemical reactions. Additionally, the compound’s amine groups can interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Cyclohexanediamine: A simpler analog without the diethyl groups.

    N,N’-Dimethyl-1,2-cyclohexanediamine: A similar compound with methyl groups instead of diethyl groups.

    1,2-Diaminocyclohexane: Another analog with two amine groups but no additional alkyl groups.

Uniqueness

1,2-Cyclohexanediamine, N1,N1-diethyl- stands out due to the presence of diethyl groups, which can influence its chemical reactivity and physical properties. These groups can enhance the compound’s solubility in organic solvents and modify its interaction with other molecules, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-N,2-N-diethylcyclohexane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-3-12(4-2)10-8-6-5-7-9(10)11/h9-10H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVCXLUDVDCEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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